Nonanoic acid
Overview
Description
Nonanoic acid, also known as pelargonic acid, is a naturally occurring, saturated fatty acid. It is an organic compound with the molecular formula C₉H₁₈O₂ and falls under the class of medium-chain fatty acids. This compound is a colorless, oily liquid with a rancid, unpleasant odor. It is slightly soluble in water but readily soluble in most organic solvents .
Mechanism of Action
Target of Action
Nonanoic acid, also known as pelargonic acid, is a nine-carbon fatty acid . It primarily targets plant cell membranes , causing leaks that allow chlorophyll molecules to escape the chloroplast . This action is particularly relevant in its use as a herbicide .
Mode of Action
This compound disrupts cell membranes, leading to rapid cell desiccation . On a sunny, warm day, initial symptoms of water-soaked foliage may be observed within minutes . This disruption allows chlorophyll molecules to escape from the chloroplast, which under sunlight, cause immense oxidative damage to the plant .
Biochemical Pathways
It is known that the compound’s action results in a significant shift in the surface acidity of the solution it is in . This shift affects the surface-bulk equilibria of protonated and deprotonated species , which could have downstream effects on various biochemical pathways.
Pharmacokinetics
This compound is nearly insoluble in water but very soluble in organic solvents . This property affects its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, influencing its bioavailability.
Result of Action
The primary result of this compound’s action is the leakage of chlorophyll molecules from plant cell membranes . This leakage leads to oxidative damage in the plant, particularly when exposed to sunlight . In terms of its use as a herbicide, this results in the effective control of weeds .
Action Environment
The action of this compound can be influenced by environmental factors such as pH, salt concentration, and the presence of other surfactants . For example, salts like NaCl can decrease the bulk pKa of this compound and stabilize both its protonated and deprotonated forms at the surface . This suggests that the deprotonated medium-chain fatty acids under ocean conditions can also be present within the sea surface microlayer (SSML) present at the ocean/atmosphere interface due to the stabilization effect of the salts in the ocean .
Biochemical Analysis
Biochemical Properties
Nonanoic Acid’s chemical structure consists of a nine-carbon chain, terminating in a carboxyl group (COOH) . This structure gives this compound its acidic properties and allows it to participate in various chemical reactions
Cellular Effects
This compound has been found to alter the metabolic activity of cells in a dose-dependent manner . For instance, in small intestinal neuroendocrine tumor cells, exposure to this compound led to changes in cell proliferation, serotonin secretion, alterations of the cell-cycle, and morphology
Molecular Mechanism
Its structure, a nine-carbon chain ending in a carboxyl group, allows it to participate in various chemical reactions
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a pKa shift, making it less acidic at the surface compared to in the bulk solution . This suggests that the effects of this compound can change over time, potentially influencing its stability, degradation, and long-term effects on cellular function
Metabolic Pathways
This compound is a medium-chain fatty acid , and as such, it is likely involved in fatty acid metabolism
Transport and Distribution
It is known that this compound is slightly soluble in water but readily soluble in most organic solvents , which may influence its transport and distribution
Preparation Methods
Synthetic Routes and Reaction Conditions: This oxidation reaction is typically carried out using an oxidizing agent, such as potassium permanganate or chromic acid . Another laboratory preparation involves the permanganate oxidation of 1-decene .
Industrial Production Methods: Industrially, nonanoic acid is produced together with azelaic acid by the ozonolysis of oleic acid . Alternatively, it can be produced in a two-step process beginning with the coupled dimerization and hydroesterification of 1,3-butadiene. This step produces a doubly unsaturated C9-ester, which can be hydrogenated to give esters of this compound .
Chemical Reactions Analysis
Types of Reactions: Nonanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: It can be reduced to nonanol using reducing agents such as lithium aluminum hydride.
Major Products Formed:
Oxidation: this compound itself is a product of the oxidation of nonanal.
Reduction: Nonanol is formed from the reduction of this compound.
Esterification: Esters of this compound are formed when it reacts with alcohols.
Scientific Research Applications
Nonanoic acid has a wide range of applications in various fields:
Comparison with Similar Compounds
Nonanoic acid can be compared with other medium-chain fatty acids such as octanoic acid and decanoic acid .
Octanoic Acid: Also known as caprylic acid, it has one less carbon atom than this compound. It is used in the production of esters for perfumes and in the manufacture of dyes.
Decanoic Acid: Also known as capric acid, it has one more carbon atom than this compound. It is used in the manufacture of esters for artificial flavorings and as an intermediate in the production of lubricants.
Uniqueness of this compound: this compound is unique due to its specific applications in agriculture as a non-systemic herbicide and its use in the production of plasticizers and artificial fragrances .
Properties
IUPAC Name |
nonanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUKVWPVBMHYJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14047-60-0 (hydrochloride salt), 23282-34-0 (potassium salt), 29813-38-5 (calcium salt), 5112-16-3 (cadmium salt), 7640-78-0 (zinc salt) | |
Record name | Nonanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3021641 | |
Record name | Nonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless or yellowish liquid; mp = 12.5 deg C; [Hawley], colourless to pale yellow liquid | |
Record name | Nonanoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nonanoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6387 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Pelargonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000847 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Nonanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/272/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
254.5 °C, Boiling point = 255.6 °C | |
Record name | NONANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
133 °C (open cup) | |
Record name | NONANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol, chloroform, ether, 1:8 IN 50% ALCOHOL; 1:3 IN 60% ALCOHOL; INSOL IN WATER; SOL IN MOST ORG SOLVENTS, In water, 284 mg/L at 30 °C, 0.284 mg/mL, soluble inmost organic solvents; Insoluble in water | |
Record name | NONANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pelargonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000847 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Nonanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/272/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9052 g/cu cm at 20 °C, 0.901-0.906 | |
Record name | NONANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Nonanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/272/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
4.41 (Air = 1) | |
Record name | NONANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00165 [mmHg], 1.65X10-3 mm Hg at 25 °C | |
Record name | Nonanoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6387 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | NONANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The epidermal response to 2 different irritants, nonanoic acid (NAA) and sodium lauryl sulfate (SLS), was investigated with 2 different methods. NAA 80% and SLS 4% were applied under occlusion for up to 24 hr. Elemental changes were determined in cryosections by x-ray microanalysis. Compared to unexposed skin a significantly higher sodium/potassium ratio was found after 6 hr in NAA-exposed skin and a lower ratio in SLS-exposed. At 24 hr both substances had induced similar changes, compatible with a cell injury. The findings demonstrate a time-dependent NAA and SLS response. With reverse transcription polymerase chain reaction, the mRNA expression of interleukin-1 alpha (IL-1 alpha), -1 beta (IL-1 beta), -6 (IL-6), and -8 (IL-8), tumor necrosis factor alpha (TNF alpha) and granulocyte macrophage colony stimulating factor (GM-CSF) in shave biopsies from irritated and unexposed skin was studied at 0, 4, 8, and 24 hr. NAA, but not SLS, induced an increase in mRNA expression for IL-6. mRNA-expression for GM-CSF was increased after SLS exposure, but not after NAA. These findings indicate a time and substance dependent difference in the up-regulation of mRNA for different cytokines in epidermis during the first 24 hr of the irritants' reaction. This might be the effect of differences in the irritants action on the cell membranes, which is also reflected by the differences found in the elemental content at 6 hr., It has been shown that polyunsaturated fatty acids such as arachidonic and docosahexanoic acids but not monounsaturated and saturated long-chain fatty acids promote basal and nerve growth factor (NGF)-induced neurite extension of PC12 cells, a line derived from a rat pheochromocytoma. On the other hand, short-chain fatty acids and valproic acid (2-propylpentanoic acid) enhance the growth of neurite processes of the cells only in the presence of inducers. In this study, /investigators/ demonstrated that straight medium-chain fatty acids (MCFAs) at millimolar concentrations alone potently induced neuronal differentiation of PC12 cells. ... Nonanoic, decanoic, and dodecanoic acids also induced growth of neurite processes, but their maximal effects were less marked than that of octanoic acid. ... | |
Record name | NONANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, oily liquid at ordinary temp; crystallizes when cooled, Yellowish oil | |
CAS No. |
112-05-0, 68937-75-7 | |
Record name | Nonanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fatty acids, C8-10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NONANOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62787 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nonanoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.574 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fatty acids, C8-10 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PELARGONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97SEH7577T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NONANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pelargonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000847 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
12.4 °C, 12.3 °C | |
Record name | NONANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pelargonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000847 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Nonanoic acid's mechanism of action depends on its application. Here are a few examples:
- Antifeedant Activity: this compound acts as an antifeedant to pine weevils by deterring feeding on treated plants. The exact mechanism for this repellent effect is not fully understood, but it is thought to involve olfactory or gustatory receptors. [, ]
- Herbicidal Activity: this compound disrupts cell membranes, causing leakage of cellular contents and ultimately leading to plant death. This effect is particularly pronounced in seedlings and young plants. [, , ]
- Metabolic Effects: this compound is metabolized via β-oxidation, primarily in peroxisomes. Studies in yeast models have shown that this compound catabolism can be impacted by the presence or absence of specific enzymes, such as the peroxisomal acyl-CoA thioesterase (Pte1p). []
- GLP-1 Secretion: this compound has been identified as a ligand for the olfactory receptor OR51E1, which is expressed in enteroendocrine L cells in the gut. Activation of OR51E1 by this compound stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone involved in glucose regulation. []
ANone: * Molecular Formula: C9H18O2* Molecular Weight: 158.24 g/mol* Spectroscopic Data: * 1H NMR: Characteristic peaks for a terminal methyl group (triplet around 0.9 ppm), methylene groups (multiplet around 1.3-1.6 ppm), and a methylene group adjacent to the carboxyl group (triplet around 2.3 ppm). * 13C NMR: Signals for the carboxyl carbon (around 180 ppm) and the nine carbon atoms of the alkyl chain. * IR Spectroscopy: Strong absorption band for the carbonyl group (C=O) stretching vibration around 1710 cm-1, and broad absorption band for the O-H stretching vibration around 2500-3500 cm-1.
ANone:
- Performance Under Various Conditions: this compound's performance is influenced by factors like:
- Applications:
- Herbicide: It is used for weed control, often as an alternative to synthetic herbicides, and has shown effectiveness against several weed species. [, , ]
- Antifeedant: It has potential applications in forestry and agriculture as a repellent against insect pests like pine weevils. [, ]
- Chemical Intermediate: this compound is a valuable precursor for the synthesis of various chemicals, including azelaic acid and other specialty chemicals. [, ]
A:
- Applications:
ANone:
- Molecular Dynamics (MD) Simulations: MD simulations have been used to study the behavior of this compound at the air-water interface, providing insights into its partitioning, orientation, and interactions with water molecules and other species. [, ]
- Free Energy Perturbation (FEP) Calculations: FEP calculations, a type of MD simulation technique, can be employed to estimate the surface acid dissociation constant (pKa) of this compound, which differs from its pKa in bulk solution. []
- QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models, which relate the structure of a molecule to its biological activity, can be developed for this compound and related compounds to predict the antifeedant or herbicidal activity of new derivatives. [, ]
ANone:
- Chain Length: The length of the carbon chain in alkanoic acids significantly influences their activity.
- Antifeedant Activity: Generally, medium-chain (C6-C10) straight-chain alkanoic acids exhibit the strongest antifeedant activity against pine weevils. []
- Herbicidal Activity: Short-chain fatty acids like this compound are known to possess herbicidal properties, with activity often increasing with chain length up to a certain point. [, ]
- Functional Groups: Modifying the carboxylic acid group can alter the activity.
A:
- Formulation Strategies:
ANone:
ANone:
- In vivo Activity and Efficacy:
- Antifeedant Effects: Studies have demonstrated the in vivo efficacy of this compound as an antifeedant against pine weevils, protecting seedlings from damage. [, ]
- Metabolic Effects: Research in animal models, including riboflavin-deficient rats (a model for multiple acyl-CoA dehydrogenase deficiency), has provided insights into the metabolism of this compound and its role in specific metabolic disorders. []
ANone:
- In vivo Efficacy:
- Antifeedant Activity: Field trials and laboratory studies have confirmed the in vivo efficacy of this compound as an antifeedant against pine weevils, demonstrating its potential for protecting seedlings from feeding damage. [, ]
- Herbicidal Activity: this compound has been shown to effectively control weed growth in field trials. Its efficacy varies depending on factors such as weed species, growth stage, application method, and environmental conditions. [, ]
- Metabolic Effects: Studies using riboflavin-deficient rats have demonstrated the effects of this compound on metabolic pathways and the production of specific metabolites. []
- GLP-1 Secretion: Oral administration of this compound to rats has been shown to increase GLP-1 levels and reduce blood glucose levels, suggesting its potential for modulating glucose metabolism. []
ANone:
ANone:
- Skin and Eye Irritation: this compound can cause skin and eye irritation upon direct contact. The severity of irritation depends on the concentration and duration of exposure. []
ANone:
- Agricultural Applications:
- Herbicidal Activity: The herbicidal potential of this compound and other fatty acids has been recognized for several decades, with research exploring its efficacy against various weed species. [, , ]
- Antifeedant Properties: The discovery and investigation of this compound's antifeedant activity against insect pests, particularly pine weevils, have been significant milestones in its research. [, ]
- Metabolic Studies: Research using labeled this compound in animal models has contributed to our understanding of fatty acid metabolism and its role in metabolic disorders. []
- Biotechnology and Biocatalysis: Recent research highlights the emerging importance of this compound as a renewable feedstock for the production of bio-based chemicals, such as azelaic acid, using engineered microbial systems. [, , , ]
ANone:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.